molecular formula C8H6BrClO3 B3079748 Methyl 3-bromo-5-chloro-4-hydroxybenzoate CAS No. 107356-01-4

Methyl 3-bromo-5-chloro-4-hydroxybenzoate

Cat. No. B3079748
CAS RN: 107356-01-4
M. Wt: 265.49 g/mol
InChI Key: VWBVKTLKVPLPTE-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-chloro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrClO3 . It is used as a reactant in the preparation of selective inhibitors .


Synthesis Analysis

The synthesis of “this compound” involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III). This reaction yields all three possible dicarbomethoxy-dibenzo-p-dioxins, which are then separated by repeated chromatography over silica gel .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string COC(=O)c1ccc(O)c(Br)c1 . The InChI key for this compound is RKUNSPWAQIUGEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” is used as a reactant in the preparation of selective inhibitors . The specific reactions it undergoes depend on the conditions and other reactants present.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 265.49 . It is slightly soluble in water . The melting point is not specified in the available resources .

Scientific Research Applications

Electrophilic Substitution Reactions

Research conducted by Clarke, Scrowston, and Sutton (1973) explores electrophilic substitution reactions of benzo[b]thiophen derivatives, closely related to Methyl 3-bromo-5-chloro-4-hydroxybenzoate. They describe reactions involving formylation and bromination processes, significant in synthesizing compounds for varied applications (Clarke, Scrowston, & Sutton, 1973).

Derivatives of Hydroxybenzoic Acid

Cavill (1945) discusses the synthesis of derivatives of 4-hydroxybenzoic acid, including those with bromo- and chloro- substituents, relevant to this compound. This research provides insight into the general methods for preparing these compounds (Cavill, 1945).

Antibiotic Biosynthesis and Synthesis

Becker's 1984 study focuses on synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid for antibiotic biosynthesis. This research emphasizes the significance of chlorinated derivatives in the development of antibiotics (Becker, 1984).

Safety and Hazards

“Methyl 3-bromo-5-chloro-4-hydroxybenzoate” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-bromo-5-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVKTLKVPLPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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